molecular formula C14H13N3O5S2 B1308378 N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide CAS No. 351066-12-1

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide

Cat. No.: B1308378
CAS No.: 351066-12-1
M. Wt: 367.4 g/mol
InChI Key: HWXJTKMCUNVJCB-UHFFFAOYSA-N
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Description

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzisothiazole ring fused with a sulfonohydrazide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide typically involves the reaction of 1,2-benzisothiazole-3-one 1,1-dioxide with 4-methoxybenzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to ensure maximum yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce production costs, and maintain consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide
  • [(1,1-dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
  • N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N’-diethyl-4-methylbenzenesulfonohydrazide

Uniqueness

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methoxybenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-22-10-6-8-11(9-7-10)23(18,19)17-15-14-12-4-2-3-5-13(12)24(20,21)16-14/h2-9,17H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXJTKMCUNVJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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